molecular formula C11H21Cl2N3 B1471592 2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride CAS No. 1609401-22-0

2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride

Cat. No. B1471592
CAS RN: 1609401-22-0
M. Wt: 266.21 g/mol
InChI Key: UTQNRRRZNYSMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a white crystalline powder that has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.

Scientific Research Applications

Inhibition of Cytochrome P450 Isoforms

The compound is relevant in the context of inhibiting Cytochrome P450 isoforms. Cytochrome P450 enzymes are responsible for the metabolism of a wide range of drugs. Inhibitors of these enzymes can help in the study of metabolism-based drug-drug interactions, which are critical when multiple drugs are coadministered. Selective inhibitors are crucial for determining the specific CYP isoforms involved in the metabolism of a drug, which is important for predicting potential drug-drug interactions (Khojasteh et al., 2011).

Pharmacokinetics and Pharmacodynamics

Another significant area of application is the investigation of the pharmacokinetics and pharmacodynamics of specific drugs. For instance, studies on Bilastine, a new generation antihistamine, involve understanding its chemical properties, characteristics, and analytical methods for its estimation. This includes exploring its binding affinity to the H1 receptor and its longer duration of action, which are crucial for its efficacy as an antihistamine (Sharma et al., 2021).

Antihypertensive Agents

Research also extends to the development and mechanism of action of antihypertensive agents. Imidazoline receptors play a significant role in the action of centrally acting antihypertensive drugs, with a focus on how different generations of these agents impact central monoamine pathways. Understanding the interaction between these pathways and the drugs' mechanisms is key to developing more effective antihypertensive treatments (Head, 1995).

Analytical Methods in Drug Development

The development of specific and sensitive high-performance thin-layer chromatography (HPTLC) assay methods for drug determination, such as linagliptin, is another application. These methods are critical for ensuring the quality, efficacy, and safety of pharmaceutical products (Rode & Tajne, 2021).

properties

IUPAC Name

2-[2-(1-methylimidazol-2-yl)ethyl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2ClH/c1-14-9-8-13-11(14)6-5-10-4-2-3-7-12-10;;/h8-10,12H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQNRRRZNYSMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCC2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride
Reactant of Route 2
2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride
Reactant of Route 3
2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride
Reactant of Route 4
2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride
Reactant of Route 5
2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride

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